molecular formula C27H31N3O5S B11104811 4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide

4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide

Cat. No.: B11104811
M. Wt: 509.6 g/mol
InChI Key: FWTNXAQQKWIOJX-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a methoxyphenyl group, a piperazine ring, and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other piperazine derivatives and benzenesulfonamide analogs. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

4-ethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C27H31N3O5S/c1-3-35-23-13-15-24(16-14-23)36(32,33)30(22-9-5-4-6-10-22)21-27(31)29-19-17-28(18-20-29)25-11-7-8-12-26(25)34-2/h4-16H,3,17-21H2,1-2H3

InChI Key

FWTNXAQQKWIOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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